molecular formula C13H21NO3S B13000346 4-(Heptyloxy)benzenesulfonamide

4-(Heptyloxy)benzenesulfonamide

Katalognummer: B13000346
Molekulargewicht: 271.38 g/mol
InChI-Schlüssel: OGNIZIBRBQLCSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Heptyloxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The heptyloxy group in this compound introduces a heptyl chain attached via an oxygen atom to the benzene ring. This structural modification can significantly influence the compound’s physical and chemical properties, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzenesulfonamide+Heptyl BromideK2CO3,DMFThis compound\text{4-Hydroxybenzenesulfonamide} + \text{Heptyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzenesulfonamide+Heptyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Heptyloxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

4-(Heptyloxy)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants and polymers.

Wirkmechanismus

The mechanism of action of 4-(Heptyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer or decreased microbial activity in infections.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxybenzenesulfonamide: Contains a methoxy group instead of a heptyloxy group.

    4-Ethoxybenzenesulfonamide: Contains an ethoxy group instead of a heptyloxy group.

    4-Butoxybenzenesulfonamide: Contains a butoxy group instead of a heptyloxy group.

Comparison: 4-(Heptyloxy)benzenesulfonamide is unique due to its longer heptyl chain, which can influence its hydrophobicity, solubility, and interaction with biological targets. This makes it potentially more effective in certain applications compared to its shorter-chain analogs.

Eigenschaften

Molekularformel

C13H21NO3S

Molekulargewicht

271.38 g/mol

IUPAC-Name

4-heptoxybenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-2-3-4-5-6-11-17-12-7-9-13(10-8-12)18(14,15)16/h7-10H,2-6,11H2,1H3,(H2,14,15,16)

InChI-Schlüssel

OGNIZIBRBQLCSI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.